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This note details the use of CNX-774 as a tool compound to overcome resistance to the DHODH inhibitor

Brequinar (BQ) in pancreatic ductal adenocarcinoma (PDAC) models. Its efficacy is mediated through the

inhibition of Equilibrative Nucleoside Transporter 1 (ENT1), not its known BTK target [1].

Experimental Workflow & Mechanism of Action

The diagram below outlines the experimental rationale and the mechanism by which CNX-774 sensitizes

resistant cancer cells to Brequinar.
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Detailed In Vivo Protocol

The core in vivo experiment investigated the combination of CNX-774 and Brequinar in an

immunocompetent mouse model of pancreatic cancer [1].

Animal Model: Orthotopic, immunocompetent mouse model of pancreatic ductal adenocarcinoma

(PDAC). The specific model used was the C57BL/6J-congenic LSL-KrasG12D/+;LSL-
Trp53R172H/+;Pdx-1-Cre (KPC) model, a gold standard for studying this disease [1].

Cell Line: The study used a PDAC cell line derived from a KPC mouse tumor (e.g., KPC 1245 or
KPC 1199) [1].

Experimental Groups: Mice were divided into groups to receive:
Vehicle control

Brequinar (BQ) alone
CNX-774 alone

Brequinar + CNX-774 combination

The table below summarizes the quantitative findings from the in vivo study [1]:
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Experimental Metric BQ Monotherapy
CNX-774
Monotherapy

BQ + CNX-774
Combination

Tumor Growth Limited efficacy in

resistant models

Not explicitly

reported

Dramatic
suppression

Animal Survival Marginal benefit Not explicitly

reported

Significantly
prolonged

Pyrimidine Nucleotide
Levels (in vitro)

Moderate depletion Minimal direct

effect

Profound depletion

Key Experimental Methodologies

In Vitro Combination Screening: A kinase inhibitor library screen was performed on BQ-resistant
S2-013 PDAC cells. Cells were treated with 100 nM CNX-774 and 25 µM BQ for 72 hours, with

viability assessed by CellTiter-Glo assay [1].
Metabolomic Analysis: LC-MS/MS was used to confirm on-target effects. This showed that BQ

treatment led to accumulation of upstream metabolites (dihydroorotate) and depletion of UTP/CTP.
The combination with CNX-774 caused a more severe nucleotide depletion [1].

Genetic Validation: ENT1 knockout (using CRISPR/Cas9) was performed in PDAC cells. ENT1
deletion phenocopied the effect of CNX-774, profoundly sensitizing cells to BQ, which confirmed

ENT1 inhibition as the primary mechanism [1].

Research Implications & Notes

Primary Indication: Based on current data, CNX-774 is primarily indicated for research into

overcoming DHODH inhibitor resistance in pancreatic cancer models via ENT1 blockade [1].
Critical Note on Mechanism: The synergistic effect of CNX-774 with BQ is independent of its BTK
inhibition activity. The effect is solely due to the off-target inhibition of the ENT1 transporter, which
blocks uridine salvage [1].

Suggested Validation Experiments:
Dose-Response: Establish a full dose-response curve for CNX-774 in your specific model

system.
Pharmacokinetics: Investigate the compound's absorption, distribution, metabolism, and

excretion (ADME) properties.
Safety Profile: Monitor for potential toxicities in animal models.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United
States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 5 Tech Support

https://www.smolecule.com/products/s547899?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC10305837/
https://www.smolecule.com/products/b547899#cnx-774-in-vivo-tumor-model-administration
https://www.smolecule.com/products/b547899#cnx-774-in-vivo-tumor-model-administration
https://www.smolecule.com/products/b547899#cnx-774-in-vivo-tumor-model-administration
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s547899?utm_src=pdf-bulk
https://www.smolecule.com/products/s547899?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

